[3-(methylamino)phenyl](phenyl)methanol
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Overview
Description
[3-(methylamino)phenyl](phenyl)methanol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a methylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methylamino)phenyl](phenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of formamide, N-[3-[(formyloxy)methyl]phenyl]-N-methyl- with appropriate reagents . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: [3-(methylamino)phenyl](phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [3-(methylamino)phenyl](phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signal transduction pathways. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of various chemicals and materials. Its unique chemical properties make it valuable in the manufacturing of specialty products.
Mechanism of Action
The mechanism of action of [3-(methylamino)phenyl](phenyl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction and cellular processes .
Comparison with Similar Compounds
[3-(Methylamino)phenyl]methanol hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may alter its chemical properties and reactivity.
3-(Methylamino)benzenemethanol: Another similar compound with slight variations in its molecular structure.
Uniqueness: [3-(methylamino)phenyl](phenyl)methanol is unique due to its specific substitution pattern and the presence of both a phenyl and a methylamino group.
Properties
IUPAC Name |
[3-(methylamino)phenyl]-phenylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10,14-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTTXKXVEDASHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86997-98-0 |
Source
|
Record name | [3-(methylamino)phenyl](phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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